2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate
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Overview
Description
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, which is a common scaffold in medicinal chemistry, and a chloroacetate group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate typically involves the reaction of 2-aminoethyl 2-chloroacetate with 1,1-dioxo-1,2-benzothiazole. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond in the chloroacetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, while the chloroacetate group can participate in covalent modification of the target. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate is unique due to its combination of a benzothiazole ring and a chloroacetate group, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c12-7-10(15)18-6-5-13-11-8-3-1-2-4-9(8)19(16,17)14-11/h1-4H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHLHJZWXRACF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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